molecular formula C9H14S6 B14687972 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane CAS No. 33145-04-9

1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane

Katalognummer: B14687972
CAS-Nummer: 33145-04-9
Molekulargewicht: 314.6 g/mol
InChI-Schlüssel: QJDUURLJXBKHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,8,12,13,15-Hexathiadispiro[5053]pentadecane is a complex organic compound characterized by its unique spirocyclic structure containing multiple sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane typically involves the cyclization of precursor molecules under specific conditions. One approach involves the intramolecular catalyzed cyclization of a keto-epoxide, which leads to the formation of the spirocyclic structure . Another method includes a Barton-type reaction of substituted hydroxy spiroacetal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane exerts its effects is primarily through its interaction with molecular targets via its sulfur atoms. These interactions can involve the formation of disulfide bonds or coordination with metal ions, affecting various biochemical pathways. The spirocyclic structure also contributes to its stability and reactivity, making it a versatile compound in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane is unique due to its multiple sulfur atoms and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are desired.

Eigenschaften

CAS-Nummer

33145-04-9

Molekularformel

C9H14S6

Molekulargewicht

314.6 g/mol

IUPAC-Name

1,5,8,12,13,15-hexathiadispiro[5.0.57.36]pentadecane

InChI

InChI=1S/C9H14S6/c1-3-10-8(11-4-1)9(15-7-14-8)12-5-2-6-13-9/h1-7H2

InChI-Schlüssel

QJDUURLJXBKHBI-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2(C3(SCCCS3)SCS2)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.